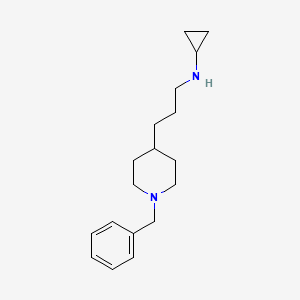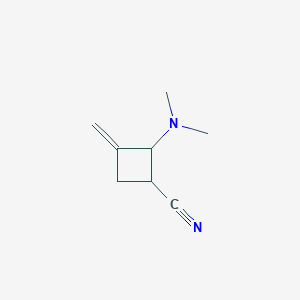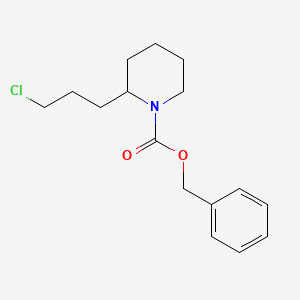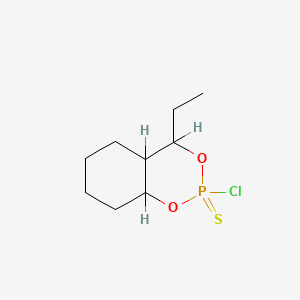![molecular formula C6H13N3 B13958658 2,7,9-Triazabicyclo[3.3.1]nonane CAS No. 501414-21-7](/img/structure/B13958658.png)
2,7,9-Triazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,9-Triazabicyclo[331]nonane is a bicyclic compound characterized by the presence of three nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Triazabicyclo[3.3.1]nonane typically involves the cyclization of compounds containing the 2,4-bis(chloromethyl)piperidine moiety. One common method is the [4 + 4] self-condensation of β-formyl-β-nitroenamine in the presence of ammonium acetate . This reaction proceeds through intramolecular ring transformation, resulting in the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,7,9-Triazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple nitrogen atoms and the strained bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
2,7,9-Triazabicyclo[3.3.1]nonane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,7,9-Triazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as AMPA receptors. As a positive allosteric modulator, it enhances the activity of these receptors by binding to specific sites, thereby increasing the receptor’s response to its natural ligand . This modulation can lead to improved cognitive functions and memory.
Comparación Con Compuestos Similares
Similar Compounds
3,7,9-Tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but contains trifluoromethylsulfonyl groups, which impart different chemical properties.
3,7-Diazabicyclo[3.3.1]nonane: Another related compound, which lacks one nitrogen atom compared to 2,7,9-Triazabicyclo[3.3.1]nonane, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of nitrogen atoms within the bicyclic framework. This structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propiedades
Número CAS |
501414-21-7 |
|---|---|
Fórmula molecular |
C6H13N3 |
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
2,7,9-triazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-8-6-4-7-3-5(1)9-6/h5-9H,1-4H2 |
Clave InChI |
GRWKYBSLMMNQIF-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2CNCC1N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)






![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)



![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
